Antimicrobial Potential of Thiazole-4-Carboxylic Acid Derivatives Against M. tuberculosis H37Rv, MDR, and XDR Strains
2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid belongs to a class of thiazole-4-carboxylic acid derivatives that have demonstrated quantifiable antimicrobial activity, including against drug-resistant Mycobacterium tuberculosis strains. While direct activity data for the specific target compound is not available in the open literature, a study on a closely related series of 2-(N-(substituted-benzyl)sulfamoyl)thiazole-4-carboxylic acid derivatives provides a quantitative benchmark for the scaffold's potential. For instance, compound 7c from this series exhibited a minimum inhibitory concentration (MIC) of 1.562 μM against M. tuberculosis H37Rv [1]. This class-level data supports the use of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid as a core scaffold for developing novel anti-tubercular agents and underscores the importance of its specific substitution pattern for further SAR exploration.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly available; compound is a member of the thiazole-4-carboxylic acid class |
| Comparator Or Baseline | Compound 7c: 2-(N-(substituted-benzyl)sulfamoyl)thiazole-4-carboxylic acid derivative (a class analog) |
| Quantified Difference | 1.562 μM |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain, spectrophotometric MIC determination |
Why This Matters
This class-level evidence validates the thiazole-4-carboxylic acid core as a promising starting point for anti-tubercular drug discovery, justifying the procurement of this specific scaffold for medicinal chemistry programs targeting resistant bacterial strains.
- [1] Bhujbal, N., Gaikwad, D., Jagdale, Y., & Pawar, C. (2021). Synthesis, antimicrobial and anti-tubercular activity study of N-(substituted-benzyl)-4-(trifluoromethyl)thiazole-2-sulfonamide and 2-(N-(substituted-benzyl)sulfamoyl)thiazole-4-carboxylic acid. Journal of the Chinese Chemical Society, 68(8), 1563-1573. View Source
